molecular formula C11H10F3N3 B565994 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine CAS No. 641571-16-6

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

Cat. No. B565994
CAS RN: 641571-16-6
M. Wt: 241.217
InChI Key: ZGBBNCRXIKHGIB-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine” is a chemical compound with the molecular formula C11H10F3N3 and a molecular weight of 241.2124 . It is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib . It is also an impurity of Nilotinib, which is a Bcr-Abl inhibitor with IC50 less than 36 nM .


Synthesis Analysis

The synthesis of this compound involves a process that provides an efficient, safe, and cost-effective way to prepare 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is an intermediate for the preparation of substituted pyrimidinylaminobenzamides .


Molecular Structure Analysis

The trifluoromethyl group in the compound, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .


Chemical Reactions Analysis

This compound is used in the preparation of c-Src and Abl inhibitors based on the scaffold present in Imatinib .


Physical And Chemical Properties Analysis

This compound is air-sensitive . It has a molecular weight of 241.2124 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This chemical is integral in synthesizing complex molecules with potential therapeutic effects. For instance, it plays a crucial role in the synthesis of Nilotinib, an antitumor agent, showcasing its importance in developing cancer therapies (Wang Cong-zhan, 2009). Furthermore, novel benzimidazole derivatives synthesized for antimicrobial activity investigations indicate the compound's utility in designing new antimicrobial agents (I. Krishnanjaneyulu et al., 2014).

Material Science and Polymer Chemistry

In the realm of material science, the compound contributes to the development of novel polyimides with outstanding solubility, thermal stability, and photophysical properties, suggesting its applications in creating advanced materials for electronic and photonic devices (M. Ghaemy & R. Alizadeh, 2009). These materials exhibit potential for use in high-performance applications due to their inherent properties.

Antimicrobial and Biological Activity

The compound and its derivatives have been explored for their antimicrobial properties, providing insights into the structure-activity relationships essential for designing more effective antimicrobial agents. For instance, a study on imidazole analogs revealed potent bioactivity against pathogenic fungi and bacteria, suggesting the therapeutic potential of these compounds in treating infections (R. Dahiya, 2008).

Corrosion Inhibition

Research also extends to corrosion science, where imidazole derivatives have been shown to effectively inhibit corrosion in metal substrates, indicating their potential in developing safer and more efficient corrosion inhibitors for industrial applications (M. Prashanth et al., 2021).

Mechanism of Action

As an impurity of Nilotinib, this compound is associated with the inhibition of Bcr-Abl with an IC50 less than 36 nM .

properties

IUPAC Name

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBNCRXIKHGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

641571-16-6
Record name 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Utilising the procedure described in Example 91d, but employing [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 93c) in lieu of [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a colourless crystalline solid, m.p. 131–133° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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